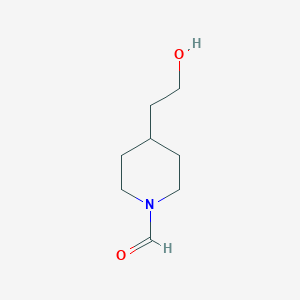

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

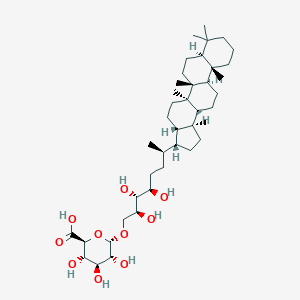

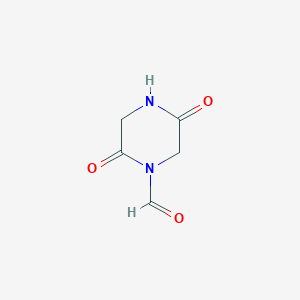

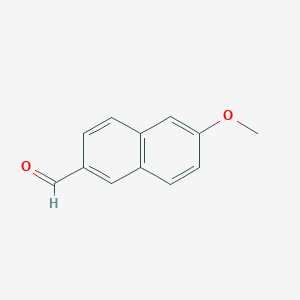

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

Piperidines, including 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a hydroxyethyl group and a carbaldehyde group .Physical And Chemical Properties Analysis

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde has a molecular weight of 157.21 g/mol . Further physical and chemical properties are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Biochemistry: Enzyme Inhibition Studies

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde: is utilized in biochemistry for enzyme inhibition studies. Its structure allows it to interact with active sites of enzymes, potentially inhibiting their function. This application is crucial in understanding enzyme mechanisms and designing enzyme inhibitors that could lead to new therapeutic agents .

Pharmacology: Anticancer Research

In pharmacology, this compound has been explored for its potential anticancer properties. Piperidine derivatives, including 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde , have shown promise in modulating key signaling pathways involved in cancer cell proliferation and survival. Research is ongoing to determine its efficacy and mechanism of action in various cancer models .

Organic Synthesis: Building Block for Drug Design

The compound serves as an important building block in organic synthesis, particularly in the design and development of new pharmaceuticals. Its reactive aldehyde group makes it a versatile intermediate for constructing complex molecules, including piperidine derivatives that are prevalent in many drugs .

Material Science: Advanced Battery Technology

In material science, 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is being investigated for its application in advanced battery technology. Its chemical properties may contribute to the development of more efficient and stable electrolytes for use in high-performance batteries .

Analytical Chemistry: Chromatography Standards

This compound is also used in analytical chemistry as a standard in chromatography. Its well-defined characteristics allow for accurate calibration of chromatographic systems, ensuring precise measurement of other substances in various samples .

Environmental Science: Pollutant Degradation

Lastly, in environmental science, research is being conducted to utilize 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde in pollutant degradation processes. Its chemical structure could play a role in breaking down harmful environmental pollutants, aiding in the detoxification and purification of ecosystems .

Safety And Hazards

While specific safety and hazard information for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Zukünftige Richtungen

Piperidines, including 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring the potential pharmaceutical applications of piperidine derivatives.

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)piperidine-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-6-3-8-1-4-9(7-11)5-2-8/h7-8,10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANYAIYXZFDQGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428532 |

Source

|

| Record name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde | |

CAS RN |

141047-47-4 |

Source

|

| Record name | 4-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141047-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)

![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)